molecular formula C13H24ClN3O B12222217 1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B12222217
M. Wt: 273.80 g/mol
InChI Key: DNNXIZJIHAVOOB-UHFFFAOYSA-N
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Description

1-(1-Isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a methanamine derivative featuring a pyrazole ring substituted with an isobutyl group at the 1-position and a tetrahydrofuran-2-ylmethylamine moiety at the N-terminus.

Properties

Molecular Formula

C13H24ClN3O

Molecular Weight

273.80 g/mol

IUPAC Name

N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]-1-(oxolan-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C13H23N3O.ClH/c1-11(2)10-16-12(5-6-15-16)8-14-9-13-4-3-7-17-13;/h5-6,11,13-14H,3-4,7-10H2,1-2H3;1H

InChI Key

DNNXIZJIHAVOOB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC=N1)CNCC2CCCO2.Cl

Origin of Product

United States

Biological Activity

Overview

1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine is a synthetic organic compound belonging to the pyrazole derivatives class. Pyrazole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry and drug development. This compound features a unique structure that may confer distinct pharmacological properties.

Chemical Structure and Properties

The chemical structure of 1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine can be represented as follows:

  • Molecular Formula : C13H24N4O
  • Molecular Weight : 240.36 g/mol
  • CAS Number : 1856028-84-6

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrazole Ring : This can be achieved by reacting hydrazine with a suitable 1,3-diketone.
  • Alkylation : The isobutyl group is introduced through alkylation using isobutyl bromide.
  • Reductive Amination : The methanamine moiety is attached via reductive amination with formaldehyde.
  • Linking to Tetrahydrofuran : The final step involves reacting the intermediate with tetrahydrofuran-2-carbaldehyde under reductive conditions.

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundActivityMIC (µg/mL)Reference
Compound AStaphylococcus aureus0.5
Compound BEscherichia coli1.0
Compound CPseudomonas aeruginosa0.78

Anticancer Potential

The anticancer activity of pyrazole derivatives has been explored in various studies. For example, certain analogs have demonstrated the ability to inhibit cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer).

In vivo studies using xenograft models showed that these compounds could significantly reduce tumor growth, indicating potential as therapeutic agents in cancer treatment.

The precise mechanism of action for 1-(1-isobutyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets involved in cell signaling and proliferation pathways.

Case Studies

Several case studies highlight the biological activity of pyrazole derivatives:

  • Antimicrobial Efficacy : A study evaluated a series of pyrazole compounds against common pathogens and found that modifications in the substituents significantly affected their antibacterial potency.
  • Cancer Cell Line Studies : Research involving MDA-MB-231 cells revealed that specific structural modifications enhanced the cytotoxic effects of pyrazole derivatives, suggesting a structure–activity relationship (SAR) that could guide future drug design.

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

Compound Name Pyrazole Substituent Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound 1-Isobutyl C₁₄H₂₃N₃O 261.36 (est.) Tetrahydrofuran enhances polarity
1-(3-Cyclopropyl-1-isopropyl-1H-pyrazol-5-yl)-N-(tetrahydrofuran-2-ylmethyl)methanamine 3-Cyclopropyl, 1-Isopropyl C₁₅H₂₆ClN₃O 299.84 Chlorine atom increases lipophilicity
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine 1-Ethyl C₇H₁₃N₃ 139.20 Simpler structure; methylamine side chain
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine 4-Chloro, 1-Methyl C₆H₁₁ClN₃ 160.63 Chlorine introduces electronegativity

Key Observations :

  • Isobutyl vs.
  • Halogenation : Chlorine substitution (as in and ) increases molecular weight and lipophilicity, which could improve membrane permeability but reduce aqueous solubility.

Modifications to the Amine Side Chain

Compound Name Amine Side Chain Molecular Formula Molecular Weight Key Features Evidence ID
Target Compound Tetrahydrofuran-2-ylmethyl C₁₄H₂₃N₃O 261.36 (est.) Oxygen in tetrahydrofuran aids H-bonding
(1-Isopropyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine Methanamine (no side chain) C₁₁H₁₅N₃S 221.32 Thiophene introduces sulfur-based π-systems
1-(5-Fluoro-2-thienyl)-N-[(1-phenyl-1H-pyrazol-5-yl)methyl]methanamine Phenylpyrazole-methyl C₁₅H₁₅ClFN₃S 323.81 Fluorine and phenyl enhance stability
(Tetrahydrofuran-2-ylmethyl)(thiophen-2-ylmethyl)amine Tetrahydrofuran + thiophenmethyl C₁₁H₁₇NO₃S 243.32 Hybrid polar-apolar side chain

Key Observations :

  • Tetrahydrofuran vs. Thiophene : The oxygen-rich tetrahydrofuran group in the target compound likely improves solubility in polar solvents compared to sulfur-containing thiophene analogs (e.g., ), which may favor lipid-rich environments.
  • Fluorine and Phenyl Additions : Fluorination () enhances metabolic stability and electron-withdrawing effects, while phenyl groups contribute to π-π stacking interactions in molecular recognition.

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